5-Hydroxy Propafenone Sulfate

Stereoselective metabolism Phase II conjugation Enantiomer-specific clearance

5-Hydroxy Propafenone Sulfate (CAS 1346598-57-9) is the sulfate conjugate of 5-hydroxypropafenone, the primary active metabolite of the Class 1C antiarrhythmic agent propafenone. This compound is a key reference standard for the identification and quantification of propafenone-related impurities in pharmaceutical formulations and for the elucidation of stereoselective phase II metabolic pathways, particularly the opposing enantiomeric preferences of sulfation versus glucuronidation.

Molecular Formula C₂₁H₂₇NO₇S
Molecular Weight 437.52
CAS No. 1346598-57-9
Cat. No. B1146280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy Propafenone Sulfate
CAS1346598-57-9
Synonyms1-[5-Hydroxy-2-[2-sulfo-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone;  1-[5-Hydroxy-2-[3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone Sulfate
Molecular FormulaC₂₁H₂₇NO₇S
Molecular Weight437.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy Propafenone Sulfate (CAS 1346598-57-9): A Critical Phase II Metabolite Reference Standard for Propafenone Analytical & Pharmacokinetic Studies


5-Hydroxy Propafenone Sulfate (CAS 1346598-57-9) is the sulfate conjugate of 5-hydroxypropafenone, the primary active metabolite of the Class 1C antiarrhythmic agent propafenone [1]. This compound is a key reference standard for the identification and quantification of propafenone-related impurities in pharmaceutical formulations and for the elucidation of stereoselective phase II metabolic pathways, particularly the opposing enantiomeric preferences of sulfation versus glucuronidation [2].

Why 5-Hydroxy Propafenone Sulfate Cannot Be Substituted with Other Propafenone Metabolites or Conjugates


In-class substitution is scientifically invalid due to distinct pharmacological and metabolic properties. 5-Hydroxypropafenone (the aglycone) is an active sodium-channel blocker, whereas the sulfate conjugate is a terminal, inactive elimination product with a unique stereochemical formation profile. Its clearance is differentially regulated by phase II enzymes compared to the glucuronide conjugate [1]. Furthermore, its ion channel blocking profile differs from that of the parent drug and the N-desalkyl metabolite, making it a unique marker for specific metabolic pathways and a distinct entity for analytical method development and impurity profiling [2].

Quantitative Differentiation of 5-Hydroxy Propafenone Sulfate from Key Propafenone Analogs


Opposing Stereoselectivity in Phase II Conjugation: Sulfation vs. Glucuronidation

The sulfate conjugate exhibits a strong preference for the (R)-enantiomer of 5-hydroxypropafenone, while the glucuronide conjugate shows the opposite preference, favoring the (S)-enantiomer. This stereochemical dichotomy is a critical differentiator for metabolic pathway analysis and analytical method development [1].

Stereoselective metabolism Phase II conjugation Enantiomer-specific clearance

Divergent Beta-Adrenoceptor Affinity: Active 5-Hydroxypropafenone vs. Parent Drug

The parent drug propafenone is a potent beta-adrenoceptor antagonist. In contrast, its active metabolite, 5-hydroxypropafenone, which is the precursor to the sulfate conjugate, demonstrates a significantly lower binding affinity for human beta-2 receptors, clarifying that the parent drug is the primary mediator of beta-blockade [1].

Beta-blockade Receptor binding affinity Pharmacodynamic differentiation

Differential Inhibition of Cardiac Potassium Currents: IKr and Ito

Propafenone and its metabolites exhibit distinct inhibitory potencies for cardiac repolarizing potassium currents. The metabolite 5-hydroxypropafenone is significantly less potent than the parent drug in blocking both IKr and Ito, a profile that influences the net proarrhythmic risk and antiarrhythmic efficacy [1].

Cardiac electrophysiology Potassium channel block Proarrhythmic risk

Unique Interaction with P-Glycoprotein: Substrate vs. Inhibitor Profile

Among propafenone-related compounds, only 5-hydroxypropafenone acts as a substrate for the human P-glycoprotein efflux transporter. Both propafenone and the N-desalkyl metabolite are inhibitors but are not transported. This unique substrate property of the precursor molecule directly impacts the disposition and potential drug interactions of the formed sulfate conjugate [1].

Drug transport P-glycoprotein efflux Drug-drug interaction

Ethnic Variability in Hydroxylation Pathways: 5-Hydroxy vs. 4'-Hydroxy Metabolite Formation

Metabolic profiling reveals a significant racial difference in the hydroxylation of propafenone. In Chinese volunteers, both the 5-hydroxy and 4'-hydroxy metabolites are detected in a 1:5 ratio, whereas previous studies on Caucasian volunteers only reported the 5-hydroxy metabolite. This highlights a broader hydroxylation capacity in the Chinese population and underscores the need for specific analytical standards to differentiate these regioisomers [1].

Pharmacogenomics Racial metabolic differences Metabolite profiling

High-Value Procurement Scenarios for 5-Hydroxy Propafenone Sulfate


Development and Validation of Enantioselective Analytical Methods for Propafenone Drug Products

The strong and opposing stereoselectivity of sulfation versus glucuronidation for 5-hydroxypropafenone [1] mandates the use of the pure sulfate reference standard for developing and validating chiral LC-MS/MS methods. This ensures accurate quantification of individual enantiomers of the phase II metabolites, as required by regulatory guidelines for impurity profiling in ANDA and NDA submissions.

In Vitro Drug-Drug Interaction (DDI) Studies Involving P-Glycoprotein

As 5-hydroxypropafenone is a unique substrate of human P-glycoprotein, unlike the parent drug propafenone or the N-desalkyl metabolite [1], its sulfate conjugate is a key analyte for disposition studies in Caco-2 cell monolayer models. Procurement of the pure standard is critical to distinguish transporter-mediated clearance from passive diffusion in novel drug interaction assessments.

Clinical Pharmacogenomic Studies on CYP2D6 Polymorphism

The formation of 5-hydroxypropafenone, the precursor to the sulfate conjugate, is entirely dependent on CYP2D6 activity [1]. The sulfate standard is thus required for quantifying the terminal metabolic product in phenotyping studies, where the ratio of parent drug to this specific metabolite can serve as a diagnostic marker for poor, intermediate, and extensive metabolizer status.

Cross-Ethnic Pharmacokinetic and Bridging Studies

The reported ethnic difference in the formation of the 4'-hydroxy isomer in Chinese populations, alongside the universal 5-hydroxy metabolite [1], necessitates the use of the 5-Hydroxy Propafenone Sulfate standard to avoid misidentification. Its procurement ensures accurate metabolic profiling in global clinical trials and supports the regulatory requirement for bridging pharmacokinetic data between different populations.

Quote Request

Request a Quote for 5-Hydroxy Propafenone Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.